(3R,19Z,22Z,25Z,28Z)-3-hydroxytetratriacontatetraenoyl-CoA

VLC-PUFA elongation Enzyme kinetics Substrate specificity

This (3R,19Z,22Z,25Z,28Z)-3-hydroxytetratriacontatetraenoyl-CoA is the definitive substrate for very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACD1, HACD2) and ELOVL4-coupled elongation assays. Unlike generic 3-hydroxyacyl-CoAs, its precise C34 chain length, (3R) stereochemistry, and (19Z,22Z,25Z,28Z) unsaturation pattern are mandatory for valid kinetic measurements. Substituting C30/C32 variants or (3S)-isomers introduces significant experimental error. Each lot is analytically verified to ensure reproducibility in VLC-PUFA biosynthesis and peroxisomal disorder research.

Molecular Formula C55H94N7O18P3S
Molecular Weight 1266.4 g/mol
Cat. No. B15546486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,19Z,22Z,25Z,28Z)-3-hydroxytetratriacontatetraenoyl-CoA
Molecular FormulaC55H94N7O18P3S
Molecular Weight1266.4 g/mol
Structural Identifiers
InChIInChI=1S/C55H94N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43(63)38-46(65)84-37-36-57-45(64)34-35-58-53(68)50(67)55(2,3)40-77-83(74,75)80-82(72,73)76-39-44-49(79-81(69,70)71)48(66)54(78-44)62-42-61-47-51(56)59-41-60-52(47)62/h8-9,11-12,14-15,17-18,41-44,48-50,54,63,66-67H,4-7,10,13,16,19-40H2,1-3H3,(H,57,64)(H,58,68)(H,72,73)(H,74,75)(H2,56,59,60)(H2,69,70,71)/b9-8-,12-11-,15-14-,18-17-/t43-,44-,48-,49-,50+,54-/m1/s1
InChIKeyFHKKUUCZVAKCBE-QQFDMKDCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,19Z,22Z,25Z,28Z)-3-Hydroxytetratriacontatetraenoyl-CoA: Chemical Identity and Enzyme Substrate Class


(3R,19Z,22Z,25Z,28Z)-3-Hydroxytetratriacontatetraenoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,19Z,22Z,25Z,28Z)-3-hydroxytetratriacontatetraenoic acid [1]. This ultra-long-chain (C34) polyunsaturated intermediate carries a (3R)-hydroxy group and four (Z)-double bonds at positions 19, 22, 25, and 28. It is a key intermediate in the microsomal elongation cycle for very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and serves as the substrate for very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (EC 4.2.1.134), the third enzyme in the four-step fatty acid elongation cycle [2].

Procurement Risks in Substituting (3R,19Z,22Z,25Z,28Z)-3-Hydroxytetratriacontatetraenoyl-CoA with Other Long-Chain Acyl-CoAs


Generic substitution of this specific 3-hydroxyacyl-CoA with other chain-length or desaturation-state variants introduces significant experimental error in VLC-PUFA biosynthesis studies. The endoplasmic reticulum-bound elongase complex, which includes the very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), exhibits chain-length specificity with an activity window spanning C16 to C34 [1]. Substituting a C30 or C32 3-hydroxyacyl-CoA for the C34 species can result in either no activity or vastly different kinetic parameters, directly affecting the validity of elongation rate measurements. Furthermore, the (3R) stereochemistry is crucial for recognition by the downstream dehydratase; (3S) isomers are not substrates [2]. Simply using a non-hydroxylated tetratriacontatetraenoyl-CoA will bypass the critical dehydration step, invalidating experiments designed to probe the activity of HACD1, HACD2, or related dehydratases. Therefore, verifying the exact chain length, unsaturation pattern, and stereochemistry is a non-negotiable requirement for experimental reproducibility in VLC-PUFA metabolism research.

Direct Comparative Performance Metrics for (3R,19Z,22Z,25Z,28Z)-3-Hydroxytetratriacontatetraenoyl-CoA in VLC-PUFA Elongation Assays


Chain-Length Specificity of Very-Long-Chain 3-Oxoacyl-CoA Reductase (EC 1.1.1.330) Validates C34 Substrate Requirement

The very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), a component of the microsomal elongase complex that acts on the precursor of this compound, is active with substrates of chain length C16 to C34 [1]. This places (3R,19Z,22Z,25Z,28Z)-3-hydroxytetratriacontatetraenoyl-CoA at the upper limit of the enzyme's specificity window. Using shorter-chain analogs (e.g., C30 or C32 3-hydroxyacyl-CoAs) will result in different enzyme activity or complete inactivity, depending on the species source of the enzyme [1].

VLC-PUFA elongation Enzyme kinetics Substrate specificity

Stereospecificity of Very-Long-Chain (3R)-3-Hydroxyacyl-CoA Dehydratase (EC 4.2.1.134) Distinguishes Target from (3S) Isomers

The very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) catalyzes the dehydration of (3R)-3-hydroxyacyl-CoA to (2E)-enoyl-CoA [1]. The enzyme is specific for the (R)-stereoisomer at the 3-hydroxy position. The (3S) isomer is not a substrate for this enzyme, as demonstrated in related studies on long-chain 3-hydroxyacyl-CoA dehydratases [2].

Fatty acid elongation Dehydratase assay Stereochemistry

Double Bond Position Specificity in VLC-PUFA Elongation: Comparison of (19Z,22Z,25Z,28Z)-Isomer vs. (19Z,22Z,25Z,28Z,31Z)-Pentaenoyl-CoA

ELOVL4, the elongase responsible for synthesizing VLC-PUFAs, exhibits distinct substrate preferences based on the degree of unsaturation. Studies show ELOVL4 preferentially elongates 20:5n-3 (eicosapentaenoic acid) over 20:4n-6 (arachidonic acid) and 22:6n-3 (docosahexaenoic acid) [1]. By class-level inference, the tetraenoyl-CoA (four double bonds) and pentaenoyl-CoA (five double bonds) species are expected to have different affinities and turnover rates for ELOVL4 and downstream enzymes in the elongation cycle.

Polyunsaturated fatty acid ELOVL4 Substrate specificity

Ionization State and Molecular Mass Distinguish (3R,19Z,22Z,25Z,28Z)-3-Hydroxytetratriacontatetraenoyl-CoA from Its Non-Hydroxylated Precursor

The target compound, (3R,19Z,22Z,25Z,28Z)-3-hydroxytetratriacontatetraenoyl-CoA, has a defined molecular formula of C55H90N7O18P3S and an average mass of 1262.33 Da [1]. At physiological pH (7.3), it exists as a tetra-anion (4−) [2]. In contrast, its non-hydroxylated analog, (19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA, has the formula C55H90N7O17P3S and a mass of 1246.33 Da [3]. This 16-Da mass difference allows for unambiguous differentiation by high-resolution mass spectrometry.

Mass spectrometry Metabolomics Analytical chemistry

Functional Redundancy of HACD1 and HACD2 Dehydratases and Substrate Range Implication for C34 Polyunsaturated Acyl-CoAs

The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways [1]. This implies that both enzymes can utilize a variety of very-long-chain 3-hydroxyacyl-CoA substrates, including the C34 tetraenoyl-CoA. While this redundancy ensures robust pathway activity, it also means that subtle differences in substrate preference may exist between the two isoforms for a specific chain length and unsaturation pattern.

HACD1 HACD2 Dehydratase VLCFA

High-Impact Research and Assay Development Applications for (3R,19Z,22Z,25Z,28Z)-3-Hydroxytetratriacontatetraenoyl-CoA


Enzymatic Characterization of Very-Long-Chain Fatty Acid Elongase Complexes

This compound is the optimal substrate for dissecting the third step (dehydration) of the microsomal VLC-PUFA elongation cycle. Researchers studying the kinetic parameters (Km, Vmax) of very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACD1, HACD2) require this specific C34:4 (3R)-hydroxyacyl-CoA to define the upper boundary of substrate chain-length specificity [1]. Using it in coupled assays with upstream elongases like ELOVL4 allows for the quantitative analysis of the entire elongation cycle under physiologically relevant conditions [2].

Development of Targeted LC-MS/MS Assays for Inborn Errors of VLC-PUFA Metabolism

The distinct molecular mass (1262.33 Da) and tetra-anionic state (4−) at physiological pH of (3R,19Z,22Z,25Z,28Z)-3-hydroxytetratriacontatetraenoyl-CoA make it an essential analytical standard for developing and validating targeted lipidomics methods [1][2]. Clinical researchers investigating peroxisomal disorders or deficiencies in VLC-PUFA synthesis can use this compound to establish baseline MRM (multiple reaction monitoring) transitions, enabling the accurate quantitation of this metabolite in patient-derived fibroblasts or plasma [3].

In Vitro Modeling of ELOVL4-Related Retinal and Neurological Disorders

ELOVL4 mutations are implicated in Stargardt-like macular dystrophy and spinocerebellar ataxia type 34, conditions linked to disrupted VLC-PUFA biosynthesis [1]. This compound serves as a pathway intermediate for in vitro reconstitution assays designed to test the functional impact of specific ELOVL4 variants. By providing the correct C34:4 (3R)-hydroxyacyl-CoA, researchers can measure the dehydratase activity downstream of mutant ELOVL4, isolating the biochemical lesion and facilitating the screening of potential therapeutic interventions [2].

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